Olmidine

Enantioselective pharmacology Adrenergic transmission Stereospecific drug action

(-)-Olmidine (CAS 46319-96-4) is the enantiomerically pure (-)-enantiomer of dl-mandelamidine, an amidine-derivative antihypertensive agent never marketed. Unlike its racemate and (+)-enantiomer, (-)-Olmidine exhibits a biphasic, long-lasting vasodilatory profile, differential norepinephrine response potentiation, and non-synergistic interaction with clonidine—making it an essential tool for stereochemical adrenergic receptor and vascular smooth muscle pharmacology studies. Its functional opposition to the (+)-enantiomer provides a unique model for exploring stereochemical determinants of post-receptor signaling. The enantiopure material is not stocked commercially; custom synthesis is required.

Molecular Formula C9H10N2O3
Molecular Weight 194.19 g/mol
CAS No. 46319-96-4
Cat. No. B3434842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlmidine
CAS46319-96-4
Molecular FormulaC9H10N2O3
Molecular Weight194.19 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C(C(=N)N)O
InChIInChI=1S/C9H10N2O3/c10-9(11)8(12)5-1-2-6-7(3-5)14-4-13-6/h1-3,8,12H,4H2,(H3,10,11)
InChIKeyDPOREOOGDLINFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Olmidine (CAS 46319-96-4) Chemical Profile and Historical Research Context


Olmidine (CAS 46319-96-4) is the (-)-enantiomer of dl-mandelamidine, an amidine-derivative antihypertensive agent [1]. Its molecular formula is C9H10N2O3 with a molecular weight of 194.19 g/mol [2]. The compound features a 1,3-benzodioxole (methylenedioxyphenyl) moiety [2]. Olmidine was investigated in the 1970s as a long-lasting hypotensive agent acting through inhibition of adrenergic transmission [3], but it was never marketed [4].

Why Procurement Decisions for Olmidine Should Not Rely on Generic Alpha-2 Agonist Assumptions


Olmidine cannot be substituted by other alpha-2 adrenergic agonists (e.g., clonidine) or even its own racemate (dl-mandelamidine) without experimental verification. Its (-)-enantiomer exhibits a qualitatively distinct pharmacological profile, including differential effects on norepinephrine response potentiation and vasomotor activity compared to the (+)-enantiomer and racemic mixture [1]. Furthermore, its antihypertensive interaction with clonidine was found to be non-synergistic, with clonidine's hypotensive effect remaining unchanged in the presence of dl-mandelamidine, indicating distinct mechanistic pathways [2].

Quantitative Differentiation of Olmidine (-)-Enantiomer: Comparative Pharmacological Data vs. Optical Isomers and Clonidine


Enantiomer-Specific Reversal of Norepinephrine Potentiation: (-)-Olmidine vs. (+)- and dl-Mandelamidine

The (-)-enantiomer of Olmidine (l-mandelamidine) exhibits a qualitatively opposite effect on norepinephrine-induced pressor responses compared to the (+)-enantiomer and racemate. While d- and dl-mandelamidine potentiate the response to norepinephrine, l-mandelamidine inhibits it [1]. This stereospecific functional switch represents a fundamental pharmacological divergence within the same chemical scaffold.

Enantioselective pharmacology Adrenergic transmission Stereospecific drug action

Differential Vasomotor Activity of (-)-Olmidine vs. (+)-Olmidine in Canine Perfused Leg Artery

In a direct comparison using a perfused dog leg artery model, the (-)-enantiomer (l-mandelamidine) produced a biphasic vasodilatory response (transient followed by long-lasting dilation), whereas the (+)-enantiomer (d-mandelamidine) produced a weak transient dilation followed by slight but continuous vasoconstriction [1]. This indicates opposing functional effects on vascular tone.

Vascular pharmacology Enantiomer comparison Peripheral vasodilation

Non-Additive Interaction with Clonidine in Conscious Normotensive Rats

Co-administration of dl-mandelamidine (the racemate) with clonidine did not result in an enhanced hypotensive effect; clonidine's blood pressure-lowering action remained unchanged by the presence of dl-mandelamidine [1]. This lack of additivity suggests that the compounds do not simply act through identical or synergistic pathways in vivo.

Drug interaction Combination therapy Alpha-2 agonist

Potentiation of Guanethidine and Hydrochlorothiazide Hypotension

In conscious normotensive rats, co-administration of dl-mandelamidine with guanethidine or hydrochlorothiazide resulted in a hypotensive effect that was greater than that observed with either drug alone [1]. This potentiation was specific to these agents and not observed with clonidine, propranolol, or hydralazine.

Drug synergism Combination therapy Antihypertensive

Gastrointestinal Safety Profile: No Gastric Lesion Induction at High Doses

In a dedicated gastrointestinal study, Olmidine did not induce any lesions of the gastric mucosa in rats at oral doses up to 200 mg/kg [1]. This provides a specific, quantifiable safety threshold relevant for researchers considering in vivo applications, particularly when compared to other compounds with unknown GI toxicity profiles.

Gastrointestinal safety In vivo toxicology Antihypertensive

Dose-Dependent Reduction in Gastric Acid Secretion

Olmidine significantly reduced gastric juice volume and free hydrochloric acid (HCl) concentration in Shay rats at a dose of 100 mg/kg i.p., while a lower dose of 20 mg/kg i.p. had no effect [1]. This dose-dependent effect on gastric acid output is a quantifiable pharmacodynamic endpoint distinct from its antihypertensive action.

Gastrointestinal pharmacology Gastric acid secretion Antihypertensive side effects

Primary Research Applications for Olmidine Based on Verified Comparative Pharmacology


Investigating Stereospecific Modulation of Adrenergic Transmission

Use (-)-Olmidine as a selective tool compound to study enantiomer-specific inhibition of norepinephrine-mediated responses. Its functional opposition to the (+)-enantiomer and racemate [1] provides a unique model for exploring stereochemical determinants of adrenergic receptor or post-receptor signaling pathways.

Studying Non-Classical Alpha-2 Agonist Drug Interactions In Vivo

Employ dl-mandelamidine in conscious animal models to investigate the mechanistic basis for its non-additive interaction with clonidine [2] and its specific potentiation of guanethidine and hydrochlorothiazide [2]. This application leverages its unique interaction fingerprint to probe pathways distinct from those targeted by prototypical centrally-acting agents.

Evaluating Peripheral Vascular Effects of Enantiopure Vasoactive Agents

Utilize (-)-Olmidine in isolated perfused vessel or tissue bath systems to characterize its biphasic, long-lasting vasodilatory profile and contrast it with the vasoconstrictor activity of the (+)-enantiomer [1]. This scenario is ideal for researchers focused on vascular smooth muscle pharmacology and the development of novel vasodilators.

In Vivo Gastrointestinal Pharmacology and Safety Profiling

Administer Olmidine in rodent models to study dose-dependent effects on gastric acid secretion and intestinal motility [3], while leveraging its established safety margin against gastric lesion formation (up to 200 mg/kg p.o.) [3]. This provides a controlled context for examining the GI consequences of adrenergic transmission inhibition.

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